

# DFT studies comparing Rh4(CO)12 and Ir4(CO)12 structures

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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

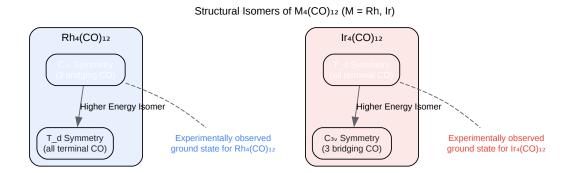
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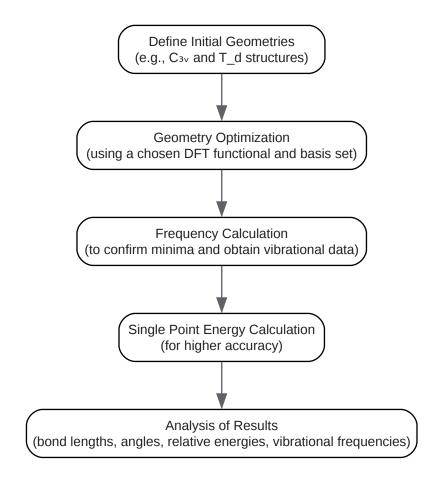
## Structural Overview

The most fundamental difference between Rh<sub>4</sub>(CO)<sub>12</sub> and Ir<sub>4</sub>(CO)<sub>12</sub> lies in the arrangement of their carbonyl (CO) ligands around the central metal tetrahedron. Experimental evidence and DFT calculations confirm that Rh<sub>4</sub>(CO)<sub>12</sub> adopts a structure with C<sub>3v</sub> symmetry, characterized by three bridging CO ligands. In contrast, Ir<sub>4</sub>(CO)<sub>12</sub> possesses a higher symmetry T\_d structure, with all twelve CO ligands being terminal.[1] This structural variance has significant implications for their chemical and physical properties.

The two primary low-lying structures for these  $M_4(CO)_{12}$  molecules are the all-terminal  $T_d$  symmetry structure and the triply-bridged  $C_{3v}$  symmetry structure.[2] While DFT calculations are in agreement with the experimental  $C_{3v}$  ground state for  $Rh_4(CO)_{12}$ , accurately predicting the ground state of  $Ir_4(CO)_{12}$  has proven to be a significant challenge for many DFT functionals, with some incorrectly predicting the  $C_{3v}$  structure to be lower in energy.[2]







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### References

- 1. Tetrairidium dodecacarbonyl Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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